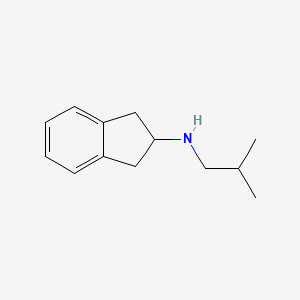
Calcium ditricosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium ditricosanoate is a chemical compound with the molecular formula C46H90CaO4 and a molecular weight of 747.28 g/mol . It is a calcium salt of tricosanoic acid, a long-chain fatty acid. This compound is primarily used in research and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium ditricosanoate can be synthesized through the reaction of tricosanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating the tricosanoic acid with the calcium compound in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
2C23H47COOH+Ca(OH)2→(C23H47COO)2Ca+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves the continuous addition of tricosanoic acid to a reactor containing calcium hydroxide or calcium carbonate. The mixture is heated and stirred to ensure complete reaction. The product is then purified through filtration and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium ditricosanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other by-products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions where the tricosanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
Oxidation: Calcium carbonate and other oxidized derivatives.
Reduction: Reduced forms of the compound, often with shorter carbon chains.
Substitution: New compounds with different functional groups replacing the tricosanoate group.
Applications De Recherche Scientifique
Calcium ditricosanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It is studied for its potential effects on biological membranes and cellular processes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of calcium ditricosanoate involves its interaction with cellular membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and ion transport. The compound’s effects are mediated through its binding to specific molecular targets, such as membrane proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium stearate: Another calcium salt of a long-chain fatty acid, used as a lubricant and stabilizer.
Calcium palmitate: Similar in structure and used in similar applications.
Calcium oleate: A calcium salt of oleic acid, used in cosmetics and pharmaceuticals.
Uniqueness
Calcium ditricosanoate is unique due to its longer carbon chain compared to other calcium fatty acid salts. This gives it distinct physical and chemical properties, such as higher melting points and different solubility characteristics, making it suitable for specific industrial and research applications.
Propriétés
Numéro CAS |
98978-62-2 |
|---|---|
Formule moléculaire |
C46H90CaO4 |
Poids moléculaire |
747.3 g/mol |
Nom IUPAC |
calcium;tricosanoate |
InChI |
InChI=1S/2C23H46O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25;/h2*2-22H2,1H3,(H,24,25);/q;;+2/p-2 |
Clé InChI |
VUNDOVHLQMWIBF-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Numéros CAS associés |
2433-96-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Cyclohexylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12068050.png)




![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)

![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)
![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)




